molecular formula C15H14N2S B7728988 2-[(2-methyl-1H-indol-3-yl)sulfanyl]aniline

2-[(2-methyl-1H-indol-3-yl)sulfanyl]aniline

Cat. No.: B7728988
M. Wt: 254.4 g/mol
InChI Key: XAVILKQHFACHCL-UHFFFAOYSA-N
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Description

2-[(2-methyl-1H-indol-3-yl)sulfanyl]aniline is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry. This compound, in particular, features an indole ring system substituted with a sulfanyl group and an aniline moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-methyl-1H-indol-3-yl)sulfanyl]aniline typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methylindole and 2-chloroaniline as the primary starting materials.

    Formation of the Sulfanyl Group: The 2-methylindole undergoes a reaction with a thiol reagent, such as thiourea, in the presence of a base like sodium hydroxide to introduce the sulfanyl group at the 3-position of the indole ring.

    Coupling Reaction: The resulting intermediate is then coupled with 2-chloroaniline under basic conditions, often using a palladium catalyst, to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2-methyl-1H-indol-3-yl)sulfanyl]aniline can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aniline moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Nitric acid (for nitration), halogens (for halogenation)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitroanilines, halogenated anilines

Scientific Research Applications

2-[(2-methyl-1H-indol-3-yl)sulfanyl]aniline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(2-methyl-1H-indol-3-yl)sulfanyl]aniline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-methylindole
  • 2-chloroaniline
  • 2-[(2-methyl-1H-indol-3-yl)thio]ethanamine

Uniqueness

2-[(2-methyl-1H-indol-3-yl)sulfanyl]aniline is unique due to the presence of both an indole ring and a sulfanyl group, which confer distinct chemical reactivity and biological activity. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications.

Properties

IUPAC Name

2-[(2-methyl-1H-indol-3-yl)sulfanyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2S/c1-10-15(11-6-2-4-8-13(11)17-10)18-14-9-5-3-7-12(14)16/h2-9,17H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVILKQHFACHCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)SC3=CC=CC=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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